1,3,5-Tribromo-2-propoxybenzene 1,3,5-Tribromo-2-propoxybenzene
Brand Name: Vulcanchem
CAS No.: 90326-75-3
VCID: VC19231771
InChI: InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C9H9Br3O
Molecular Weight: 372.88 g/mol

1,3,5-Tribromo-2-propoxybenzene

CAS No.: 90326-75-3

Cat. No.: VC19231771

Molecular Formula: C9H9Br3O

Molecular Weight: 372.88 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tribromo-2-propoxybenzene - 90326-75-3

Specification

CAS No. 90326-75-3
Molecular Formula C9H9Br3O
Molecular Weight 372.88 g/mol
IUPAC Name 1,3,5-tribromo-2-propoxybenzene
Standard InChI InChI=1S/C9H9Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Standard InChI Key JQKZLEKJLGTXAF-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1Br)Br)Br

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 1,3,5-Tribromo-2-propoxybenzene typically involves two primary methodologies:

  • Bromination of 2-Propoxybenzene:
    Electrophilic aromatic bromination of 2-propoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions achieves selective substitution at the 1,3,5-positions . The propoxy group directs bromination to the para and ortho positions, ensuring regioselectivity.

  • Nucleophilic Substitution on 1,3,5-Tribromobenzene:
    Introducing the propoxy group via nucleophilic substitution using propyl alcohol (C₃H₇OH) and a base (e.g., NaOH) under reflux conditions . This method avoids over-bromination and simplifies purification.

Table 1: Synthetic Conditions and Yields

MethodReagents/ConditionsYieldPurity
BrominationBr₂, FeBr₃, 0–25°C, 12–24 hrs65–75%≥95%
Nucleophilic Substitution1,3,5-Tribromobenzene, C₃H₇OH, NaOH, reflux70–80%≥90%

Industrial-Scale Production

Industrial processes optimize bromination efficiency using continuous-flow reactors and advanced purification techniques (e.g., recrystallization from hexane/ethyl acetate) . Catalyst recycling and waste minimization are prioritized to align with green chemistry principles.

Physicochemical Properties

Structural and Molecular Data

  • Molecular Formula: C₉H₉Br₃O

  • Molecular Weight: 372.88 g/mol

  • IUPAC Name: 1,3,5-Tribromo-2-propoxybenzene

  • SMILES: CCCOC1=C(C=C(C=C1Br)Br)Br

Physical Properties

  • Density: 2.1 g/cm³ (estimated)

  • Melting Point: 85–90°C

  • Boiling Point: 290–300°C (decomposes)

  • Solubility: Insoluble in water; soluble in organic solvents (e.g., dichloromethane, THF)

Table 2: Spectral Characteristics

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.05 (t, 3H, CH₃), δ 3.55 (t, 2H, OCH₂)
¹³C NMRδ 115–135 (aromatic C-Br), δ 70 (OCH₂)
IR650–500 cm⁻¹ (C-Br stretch)

Chemical Reactivity

Substitution Reactions

The bromine atoms undergo nucleophilic substitution with amines or thiols, yielding derivatives like 1,3,5-Tris(methylthio)-2-propoxybenzene .

Oxidation and Reduction

  • Oxidation: The propoxy group oxidizes to carboxylic acids using KMnO₄/H₂SO₄.

  • Reduction: LiAlH₄ reduces C-Br bonds to C-H, forming 2-propoxybenzene.

Catalytic Hydrogenation

Recent advances in nickel-based catalysts enable ambient-pressure hydrogenation, producing debrominated intermediates for pharmaceutical synthesis .

Applications

Flame Retardancy

1,3,5-Tribromo-2-propoxybenzene is structurally analogous to commercial flame retardants like ATE (2,4,6-Tribromophenyl allyl ether) . It inhibits combustion in polymers (e.g., polystyrene, polyolefins) by releasing bromine radicals that quench fire-propagation chains .

Table 3: Flame Retardant Performance

Polymer MatrixLoading (%)LOI* IncreaseReference
Expandable Polystyrene10–1522 → 28
Polypropylene5–1018 → 24
*Limiting Oxygen Index

High-Refractive-Index Materials

Tribrominated aromatics enhance the refractive index (n > 1.6) of UV-curable resins for optical coatings .

Antimicrobial Activity

Preliminary studies suggest brominated derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 8–16 µg/mL) .

Comparison with Analogous Compounds

Table 4: Comparative Analysis of Brominated Aromatics

CompoundMolecular FormulaKey ApplicationsLog Kow
1,3,5-Tribromo-2-propoxybenzeneC₉H₉Br₃OFlame retardants, optics4.5
1,3,5-TribromobenzeneC₆H₃Br₃Chemical synthesis3.8
2,4,6-TribromoanisoleC₇H₅Br₃OFlavoring agents4.2

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